molecular formula C8H12N4O3 B6028821 N-butyl-3-nitro-1H-pyrazole-5-carboxamide

N-butyl-3-nitro-1H-pyrazole-5-carboxamide

Katalognummer B6028821
Molekulargewicht: 212.21 g/mol
InChI-Schlüssel: DHMSBHOASRAIOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-3-nitro-1H-pyrazole-5-carboxamide, also known as BAY 41-8543, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound was first synthesized in 2001 by Bayer AG, a German multinational pharmaceutical company. Since then, it has been extensively studied for its various properties and potential applications.

Wirkmechanismus

The mechanism of action of N-butyl-3-nitro-1H-pyrazole-5-carboxamide 41-8543 involves its ability to activate soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing cGMP levels, this compound 41-8543 can modulate these processes and produce its various effects.
Biochemical and Physiological Effects
This compound 41-8543 has been found to produce various biochemical and physiological effects in animal models and in vitro studies. These include vasodilation, inhibition of platelet aggregation, inhibition of cancer cell growth, and improvement of cognitive function. It has also been shown to have antioxidant and anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-butyl-3-nitro-1H-pyrazole-5-carboxamide 41-8543 in lab experiments is its specificity for sGC, which allows for targeted modulation of cGMP signaling. It is also relatively stable and easy to synthesize. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.

Zukünftige Richtungen

There are several potential future directions for research on N-butyl-3-nitro-1H-pyrazole-5-carboxamide 41-8543. One area of interest is its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area is its potential as a therapeutic agent for cardiovascular disease, particularly in the treatment of hypertension and heart failure. Additionally, further studies are needed to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Synthesemethoden

The synthesis of N-butyl-3-nitro-1H-pyrazole-5-carboxamide 41-8543 involves the reaction of 3-nitropyrazole-5-carboxylic acid with butylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or chromatography to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

N-butyl-3-nitro-1H-pyrazole-5-carboxamide 41-8543 has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, it has been found to have neuroprotective effects and improve cognitive function in animal models. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disease, it has been found to have vasodilatory effects and improve endothelial function.

Eigenschaften

IUPAC Name

N-butyl-5-nitro-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-2-3-4-9-8(13)6-5-7(11-10-6)12(14)15/h5H,2-4H2,1H3,(H,9,13)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMSBHOASRAIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NNC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.